molecular formula C12H11FN2 B15069181 2-(6-fluoro-1H-indol-3-yl)-2-methylpropanenitrile

2-(6-fluoro-1H-indol-3-yl)-2-methylpropanenitrile

Cat. No.: B15069181
M. Wt: 202.23 g/mol
InChI Key: MLHGADQCYWNLJU-UHFFFAOYSA-N
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Description

2-(6-Fluoro-1H-indol-3-yl)-2-methylpropanenitrile is a fluorinated indole derivative characterized by a nitrile (-CN) and methyl group at the propanenitrile side chain.

Properties

IUPAC Name

2-(6-fluoro-1H-indol-3-yl)-2-methylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c1-12(2,7-14)10-6-15-11-5-8(13)3-4-9(10)11/h3-6,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHGADQCYWNLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CNC2=C1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-3-yl)-2-methylpropanenitrile typically involves the reaction of 6-fluoroindole with a suitable nitrile precursor under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the indole, followed by the addition of a nitrile compound like acetonitrile. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1H-indol-3-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-fluoro-1H-indol-3-yl)-2-methylpropanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-3-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream signaling effects. The presence of the fluorine atom enhances its binding affinity and selectivity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Molecular Formula Substituents on Indole Functional Groups Application/Activity Reference
2-(6-Fluoro-1H-indol-3-yl)-2-methylpropanenitrile C₁₂H₁₀FN₂ 6-Fluoro Nitrile, Methyl Inferred pharmaceutical N/A
Dipeptide 8d () C₁₉H₁₆Cl₂FN₃O₃ 6-Fluoro Amino acid derivatives Virulence modulation
N-(2-(1H-Indol-3-yl)ethyl)-...propanamide () C₂₅H₂₂FN₃O 2-Fluoro-biphenyl Amide Synthesized compound
2-(6-Methyl-1H-indol-3-yl)acetic acid () C₁₁H₁₁NO₂ 6-Methyl Carboxylic acid Unknown (low hazard)
Procyazine () C₁₀H₁₃ClN₆ None (triazine core) Nitrile, Triazine Herbicide
Indol-2(3H)-one... hydrochloride () C₂₃H₂₃ClN₂O Benzylamino, Phenyl Ketone, Hydrochloride Unspecified
Key Observations:

Substituent Effects :

  • The 6-fluoro group in the target compound and dipeptide 8d contrasts with the 6-methyl group in . Fluorine’s electron-withdrawing nature may improve metabolic stability compared to methyl’s electron-donating properties, which could enhance solubility but reduce receptor binding .
  • The nitrile group in the target compound and procyazine () highlights divergent applications: procyazine’s nitrile is critical for herbicidal activity, while the target’s nitrile may serve as a pharmacophore in drug design .

The hydrochloride salt in introduces ionic character, contrasting with the neutral nitrile in the target compound .

Hazard and Stability Considerations

  • The 6-methyl-indole acetic acid () lacks GHS classification, suggesting low reactivity. In contrast, nitriles (e.g., procyazine) may pose toxicity risks due to cyanide release under metabolic conditions, warranting careful handling of the target compound .

Biological Activity

2-(6-fluoro-1H-indol-3-yl)-2-methylpropanenitrile is a compound of significant interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features an indole core, which is known for its diverse biological properties. The presence of the fluorine atom and the nitrile group may enhance its pharmacological profile, potentially contributing to its activity against various biological targets.

Biological Activity Overview

Research indicates that compounds with indole moieties often exhibit a range of biological activities, including:

  • Anticancer Activity : Indole derivatives have been shown to possess cytotoxic properties against various cancer cell lines.
  • Anti-inflammatory Effects : These compounds can modulate inflammatory responses, making them candidates for treating inflammatory diseases.

Anticancer Activity

A study highlighted the compound's efficacy against metastatic colorectal cancer (mCRC). Specifically, the derivative FC116, related to this compound, demonstrated significant cytotoxicity by targeting microtubules. In vivo experiments showed a 78% reduction in tumor growth at a dosage of 3 mg/kg, outperforming standard chemotherapy agents like oxaliplatin .

CompoundTumor Reduction (%)Dosage (mg/kg)Mechanism
FC116783Microtubule targeting
Oxaliplatin40Standard dosageChemotherapy

Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of indole derivatives. The compound was evaluated in an in vitro model using rat primary microglial cultures stimulated with lipopolysaccharide (LPS). Results indicated that it significantly reduced the release of pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the indole ring and substituents significantly influence biological activity. For instance, fluorine substitution on the indole ring has been associated with enhanced potency in FPR2 activation—a receptor implicated in inflammation .

Pharmacokinetics

Pharmacokinetic studies indicate that compounds similar to this compound exhibit favorable metabolic stability and blood-brain barrier permeability. This suggests potential for central nervous system applications, particularly in neuroinflammatory conditions .

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